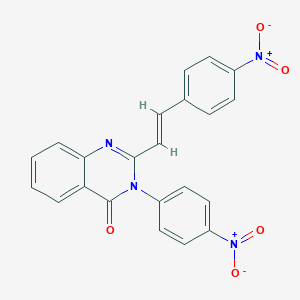![molecular formula C16H12N2O3S B412518 (2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone](/img/structure/B412518.png)
(2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone is a complex organic compound with a unique structure that combines elements of benzothiazole, dioxole, and pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the dioxole and pyridine moieties. Key steps may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of Dioxole Group: The dioxole ring can be introduced via a condensation reaction with appropriate aldehydes or ketones.
Attachment of Pyridine Moiety: The final step involves coupling the benzothiazole-dioxole intermediate with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or tool in biological assays to study cellular processes and molecular interactions.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Dioxole Derivatives: Compounds containing the dioxole ring system.
Pyridine Derivatives: Compounds with pyridine moieties.
Uniqueness
What sets (2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone apart is its combination of these three distinct structural elements, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C16H12N2O3S |
|---|---|
Poids moléculaire |
312.3g/mol |
Nom IUPAC |
(2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C16H12N2O3S/c1-18-11-5-13-14(21-9-20-13)7-15(11)22-16(18)6-12(19)10-3-2-4-17-8-10/h2-8H,9H2,1H3/b16-6- |
Clé InChI |
BMDWWVUTYIIADO-SOFYXZRVSA-N |
SMILES |
CN1C2=CC3=C(C=C2SC1=CC(=O)C4=CN=CC=C4)OCO3 |
SMILES isomérique |
CN\1C2=CC3=C(C=C2S/C1=C\C(=O)C4=CN=CC=C4)OCO3 |
SMILES canonique |
CN1C2=CC3=C(C=C2SC1=CC(=O)C4=CN=CC=C4)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B412439.png)



![5-(2-Methoxybenzylidene)-3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412450.png)
![3'-amino-3-ethyl-5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B412451.png)
![8-methoxy-4,4-dimethyl-1-(propionylsulfanyl)-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B412452.png)

![4-methyl-N-[2,3,5,6-tetrachloro-1-(4-chloroanilino)-4-oxo-2,5-cyclohexadien-1-yl]benzenesulfonamide](/img/structure/B412454.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B412458.png)
![N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B412459.png)
